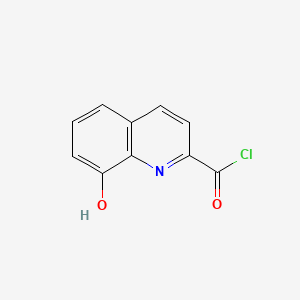

![molecular formula C14H10ClNS B594403 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile CAS No. 1355248-24-6](/img/structure/B594403.png)

2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

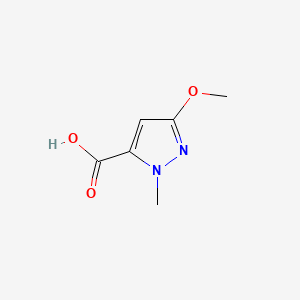

“2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile” is a chemical compound with the CAS Number: 1002557-03-0 . It has a molecular weight of 183.66 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile” is 1S/C8H6ClNS/c1-11-7-3-2-6 (5-10)8 (9)4-7/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile” is a powder that is stored at room temperature . It has a molecular weight of 183.66 .Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

Crystallographic Analysis

The structural analysis of related compounds like 3-Methylsulfinyl-2-phenyl-1-benzofuran and 5-Iodo-7-methyl-3-methylsulfinyl-2-phenyl-1-benzofuran reveals intricate molecular interactions and geometries. These studies emphasize the role of aromatic π–π interactions and intermolecular C—H⋯O interactions in stabilizing crystal structures (Choi et al., 2008) (Choi et al., 2008).

Photoinduced Intramolecular Charge Transfer

Research on N-aryl-substituted trans-4-aminostilbenes, which share structural features with 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile, highlights the critical role of substituents in the photochemical behavior of these compounds. This insight is pivotal for designing materials with specific photoresponsive properties (Yang et al., 2004).

Chemical Reactions and Synthesis

Chemical Modification and Reactivity

The study on the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones offers a glimpse into the reactivity of compounds containing similar functional groups as 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile. These insights are crucial for synthetic chemistry applications, where understanding the reactivity of such compounds can lead to the development of new materials or pharmaceuticals (Collins et al., 2000).

Synthesis and Structure Elucidation

The creation of complex molecules like a tridentate NNN ligand and its cobalt(II) complex from compounds structurally related to 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile underscores the compound's potential as a precursor in synthesizing complex molecular structures. These structures have applications ranging from material science to biological systems (Bera et al., 2021).

Biological and Pharmacological Applications

- Antitumor Activity and DNA Binding Property: Compounds structurally related to 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile have shown potential antitumor activity and the ability to intercalate with DNA. This opens up possibilities for the compound's derivatives to be explored in oncological research and drug design (Bera et al., 2021).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Benzylic compounds, such as this one, are known to undergo reactions like free radical bromination and nucleophilic substitution . The presence of a methylsulfanyl group might influence the compound’s reactivity and interaction with its targets .

Biochemical Pathways

Benzylic compounds can potentially influence a variety of biochemical pathways due to their reactivity

Pharmacokinetics

The compound’s molecular weight (25975 g/mol), rotatable bond count (2), and topological polar surface area (491Ų) suggest that it may have reasonable bioavailability .

Result of Action

The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .

Propiedades

IUPAC Name |

2-chloro-4-(4-methylsulfanylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUFGGLULTLCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742822 |

Source

|

| Record name | 3-Chloro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355248-24-6 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

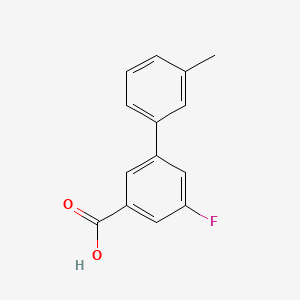

![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)

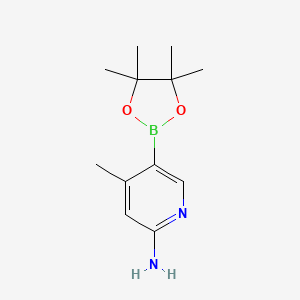

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B594328.png)

![Propanoic acid, 2-[(cyclopropylamino)carbonyl]hydrazide](/img/no-structure.png)

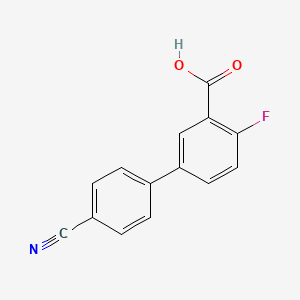

![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)

![Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B594343.png)